Cas no 1247564-38-0 ((3,5-Difluorophenyl)(furan-2-yl)methanone)

(3,5-Difluorophenyl)(furan-2-yl)methanone is a fluorinated aromatic ketone featuring a furan moiety, offering unique reactivity and structural versatility in synthetic chemistry. The presence of difluorine substituents enhances its electron-withdrawing properties, making it valuable as an intermediate in pharmaceutical and agrochemical applications. The furan ring contributes to its utility in heterocyclic synthesis, enabling the construction of complex molecular frameworks. Its well-defined structure ensures consistent performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound’s stability under standard conditions facilitates handling and storage. Researchers favor it for its balanced reactivity profile, enabling precise modifications in target-oriented synthesis. Suitable for use in medicinal chemistry and material science, it serves as a key building block for advanced molecular designs.
(3,5-Difluorophenyl)(furan-2-yl)methanone structure
1247564-38-0 structure
Product name:(3,5-Difluorophenyl)(furan-2-yl)methanone
CAS No:1247564-38-0
MF:C11H6F2O2
MW:208.160950183868
MDL:MFCD07775903
CID:5216409

(3,5-Difluorophenyl)(furan-2-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • 2-(3,5-Difluorobenzoyl)furan
    • (3,5-Difluorophenyl)(furan-2-yl)methanone
    • A910162
    • (3,5-difluorophenyl)-(furan-2-yl)methanone
    • MDL: MFCD07775903
    • Inchi: 1S/C11H6F2O2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6H
    • InChI Key: HQXAKZGDJDOSGQ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)C(C1=CC=CO1)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 235
  • XLogP3: 2.4
  • Topological Polar Surface Area: 30.2

(3,5-Difluorophenyl)(furan-2-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB433181-1 g
2-(3,5-Difluorobenzoyl)furan
1247564-38-0
1g
€594.40 2023-07-18
abcr
AB433181-5 g
2-(3,5-Difluorobenzoyl)furan
1247564-38-0
5g
€1,373.40 2023-07-18
Chemenu
CM490486-1g
(3,5-Difluorophenyl)(furan-2-yl)methanone
1247564-38-0 97%
1g
$437 2023-03-19
abcr
AB433181-1g
2-(3,5-Difluorobenzoyl)furan; .
1247564-38-0
1g
€1621.70 2025-02-14
Ambeed
A432429-1g
(3,5-Difluorophenyl)(furan-2-yl)methanone
1247564-38-0 97%
1g
$441.0 2024-04-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD510729-1g
(3,5-Difluorophenyl)(furan-2-yl)methanone
1247564-38-0 97%
1g
¥3031.0 2023-04-04
abcr
AB433181-5g
2-(3,5-Difluorobenzoyl)furan
1247564-38-0
5g
€1373.40 2023-09-04

Additional information on (3,5-Difluorophenyl)(furan-2-yl)methanone

Introduction to (3,5-Difluorophenyl)(furan-2-yl)methanone (CAS No. 1247564-38-0)

(3,5-Difluorophenyl)(furan-2-yl)methanone, with the CAS number 1247564-38-0, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines a difluorophenyl group and a furan ring, making it a versatile scaffold for the development of novel therapeutic agents.

The chemical formula of (3,5-Difluorophenyl)(furan-2-yl)methanone is C11H6F2O2. Its molecular weight is approximately 206.16 g/mol. The compound is known for its high stability and low reactivity under standard conditions, which makes it suitable for various synthetic transformations and derivatization processes. These properties have led to its widespread use in the synthesis of complex organic molecules and as a building block in the development of new drugs.

Recent research has focused on the potential applications of (3,5-Difluorophenyl)(furan-2-yl)methanone in the treatment of various diseases. One notable area of interest is its use as an intermediate in the synthesis of antiviral agents. Studies have shown that derivatives of this compound exhibit potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The presence of the difluorophenyl group and the furan ring contributes to its ability to interfere with viral replication processes, making it a promising candidate for further drug development.

In addition to antiviral applications, (3,5-Difluorophenyl)(furan-2-yl)methanone has also been explored for its potential as an anticancer agent. Research has demonstrated that certain derivatives of this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and apoptosis. These findings have opened new avenues for the design and synthesis of more effective anticancer drugs.

The pharmacokinetic properties of (3,5-Difluorophenyl)(furan-2-yl)methanone have also been studied extensively. It has been found to exhibit good oral bioavailability and favorable metabolic stability, which are crucial factors for its potential use as a therapeutic agent. Furthermore, preclinical studies have shown that it can be effectively absorbed into the bloodstream and distributed to target tissues, making it a viable candidate for further clinical evaluation.

In terms of safety and toxicity, preliminary studies suggest that (3,5-Difluorophenyl)(furan-2-yl)methanone has a favorable safety profile. However, more comprehensive toxicological assessments are needed to fully understand its potential side effects and long-term safety. Ongoing research is focused on optimizing the structure of this compound to enhance its therapeutic efficacy while minimizing any adverse effects.

The synthetic routes for producing (3,5-Difluorophenyl)(furan-2-yl)methanone have been well-documented in the literature. One common method involves the reaction of 3,5-difluorobenzoyl chloride with furan in the presence of a suitable base. This reaction proceeds efficiently under mild conditions and yields high purity product. Alternative synthetic strategies have also been developed to improve yield and reduce production costs, making it more accessible for large-scale applications.

In conclusion, (3,5-Difluorophenyl)(furan-2-yl)methanone (CAS No. 1247564-38-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in various medical fields.

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Amadis Chemical Company Limited
(CAS:1247564-38-0)(3,5-Difluorophenyl)(furan-2-yl)methanone
A910162
Purity:99%
Quantity:1g
Price ($):397.0